2,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as glycereth-3, is a chemical compound with the molecular formula and a molecular weight of 224.25 g/mol. It appears as a colorless liquid with no distinct odor. The compound features a unique structure that includes three hydroxyl groups attached to a propane backbone, making it highly soluble in both water and organic solvents. This solubility is attributed to its ability to form hydrogen bonds, which enhances its utility in various applications, particularly in pharmaceuticals and cosmetics .
,2',2''-Propane-1,2,3-triyltrioxytriethanol, also known as Glycereth-7, is a non-ionic surfactant derived from glycerol and ethylene oxide. Surfactants are molecules that reduce surface tension between liquids and other materials, making them valuable in various scientific research applications.
Glycereth-7 has been explored for its potential in the synthesis of various nanomaterials:
Glycereth-7 is also being investigated for its potential applications in other scientific research areas:
In biological contexts, 2,2',2''-Propane-1,2,3-triyltrioxytriethanol serves as a cryoprotectant, which is crucial for preserving biological samples at low temperatures. Its structure allows it to interact effectively with water molecules, preventing ice crystal formation that could damage cells and tissues during freezing processes. Additionally, its non-toxic nature makes it suitable for use in pharmaceuticals and cosmetic formulations, enhancing the solubility of active ingredients .
The synthesis of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol typically involves the reaction of 1,2,3-propanetriol (glycerol) with ethylene oxide under controlled conditions. Key aspects of the synthesis include:
The applications of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol are diverse:
Research indicates that 2,2',2''-Propane-1,2,3-triyltrioxytriethanol interacts favorably with various biological systems due to its non-toxic profile. Studies have shown its efficacy in enhancing the stability of active pharmaceutical ingredients when included in formulations. Moreover, its ability to form hydrogen bonds contributes to its effectiveness as a cryoprotectant during the preservation of biological samples .
Several compounds share structural similarities with 2,2',2''-Propane-1,2,3-triyltrioxytriethanol:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Glycerol | C₃H₈O₃ | Three hydroxyl groups; lacks ethylene glycol units |
Triethylene Glycol | C₆H₁₄O₄ | Linear structure with three ethylene glycol units |
Trimethylol Propane | C₆H₁₄O₃ | Contains three hydroxyl groups; used extensively in polymers |
The uniqueness of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol lies in its combination of a central propane backbone with three ethylene glycol units. This specific arrangement imparts enhanced solubility and the capacity for multiple hydrogen bonding interactions that are not present in other similar compounds. Its multifunctional properties make it particularly valuable in both industrial and biological applications .
The classical synthesis of 2,2',2''-propane-1,2,3-triyltrioxytriethanol involves the ethoxylation of glycerol with ethylene oxide under alkaline conditions. This method typically employs catalysts such as sodium hydroxide or potassium hydroxide, which facilitate the nucleophilic attack of glycerol’s hydroxyl groups on ethylene oxide. The reaction proceeds via a step-growth polymerization mechanism, where ethylene oxide monomers add to the glycerol backbone, forming polyether chains [1] [6].
A representative procedure involves heating glycerol with a stoichiometric excess of ethylene oxide at 120–150°C under nitrogen atmosphere. The base catalyst (1–5 wt%) initiates the ring-opening of ethylene oxide, generating an alkoxide intermediate that propagates the ethoxylation process [6]. Challenges in classical routes include poor control over ethoxylation degree and side reactions such as polyglycol formation, which necessitate post-synthesis purification. For instance, vacuum distillation or solvent extraction is often required to isolate the target compound from unreacted glycerol and oligomeric byproducts [1].
Recent advancements in base-catalyzed ethoxylation focus on improving selectivity and reducing energy input. Calcium-based catalysts, such as calcium hydroxide reacted with carboxylic acids (e.g., stearic acid), have emerged as superior alternatives to traditional alkali hydroxides [6]. These catalysts operate via a heterogeneous mechanism, where the calcium-carboxylate complex activates ethylene oxide while minimizing side reactions.
In a patented method, triglycerides are ethoxylated using a calcium catalyst (0.3–2 wt%) at 80–200°C and 1.5–10 bar pressure [6]. The catalyst’s Lewis acidity enhances ethylene oxide adsorption, enabling faster reaction kinetics and narrower ethoxylate distributions. For example, a molar ratio of 1:2 calcium hydroxide to carboxylic acid yields a catalyst that reduces hydroxyl value by 30% compared to conventional bases, indicating higher ethoxylation efficiency [6].
While Multi-Metal Cyanide (MMC) catalysts are widely used in polyol synthesis, their application to 2,2',2''-propane-1,2,3-triyltrioxytriethanol remains underexplored in the literature. MMC systems, such as zinc hexacyanocobaltate, are known for their high activity in propylene oxide polymerization but have not been explicitly studied for glycerol ethoxylation in the provided sources. Future research directions could explore MMC’s potential to enhance regioselectivity and reduce catalyst loading in this context.
Green synthesis strategies emphasize the use of renewable feedstocks and solvent-free conditions. Crude glycerol from biodiesel production, purified via vacuum distillation or membrane filtration, serves as a cost-effective starting material [4]. Integrating this byproduct into ethoxylation processes reduces reliance on fossil-derived glycerol and aligns with circular economy goals.
A notable green method utilizes a calcium catalyst derived from bio-based carboxylic acids (e.g., ricinoleic acid) in propan-2-ol/water mixtures [6]. This approach eliminates toxic solvents and achieves 95% atom economy by recycling unreacted ethylene oxide. Additionally, microwave-assisted ethoxylation has been proposed to reduce reaction times by 50%, though experimental data specific to this compound are pending [3].
Industrial-scale production of 2,2',2''-propane-1,2,3-triyltrioxytriethanol requires optimized reactor design and process control. Key parameters include:
Parameter | Optimal Range | Impact on Yield | Source |
---|---|---|---|
Temperature | 120–180°C | Higher temperatures accelerate ethoxylation but risk thermal degradation | [1] [6] |
Pressure | 3–5 bar | Elevated pressure improves ethylene oxide solubility | [6] |
Catalyst Loading | 0.3–2 wt% | Excessive catalyst increases side reactions | [6] |
Mixing Speed | 500–1000 rpm | Ensures homogeneous catalyst distribution | [1] |
Continuous flow reactors equipped with static mixers have demonstrated superior heat transfer and ethoxylation uniformity compared to batch systems [6]. Post-reaction steps, such as vacuum stripping to remove residual ethylene oxide and centrifugal separation of catalysts, are critical for meeting industrial purity standards [1].
The investigation of structure-function relationships in 2,2',2''-Propane-1,2,3-triyltrioxytriethanol reveals critical insights into the molecular basis of its functional properties. This compound, characterized by a central propane backbone with three ethylene glycol units attached through ether linkages, exhibits distinct functional characteristics that correlate directly with its structural features [1] [2] [3].
The primary alcohol groups located at the terminal positions of each ethoxylate chain demonstrate high hydrophilicity indices and surface activity, functioning as both hydrogen bond donors and acceptors [4] [5]. Nuclear magnetic resonance spectroscopy studies have confirmed that these terminal hydroxyl groups exhibit characteristic chemical shifts at 3.6-3.8 parts per million, indicating their involvement in extensive hydrogen bonding networks [1] [6].
The ether linkage bridges connecting the ethoxylate chains to the propane backbone serve as hydrogen bond acceptors only, contributing moderately to the overall hydrophilic character of the molecule [7] [2]. Dynamic light scattering measurements reveal that these internal ether oxygens facilitate conformational flexibility, allowing the molecule to adopt various spatial arrangements in solution [2] [8].
Quantitative structure-activity relationship analysis demonstrates that the ethoxylate side chains contribute most significantly to the compound's surface activity, with hydrophilicity indices exceeding 12.8 units [4] [9]. This high hydrophilicity correlates with the compound's effectiveness as a humectant and viscosity-decreasing agent in cosmetic formulations [4] [5].
The central propane backbone, while contributing minimal hydrophilicity, provides essential structural rigidity that influences the overall molecular conformation [10] [11]. Molecular dynamics simulations indicate that the propane core maintains a predominantly gauche conformation, with dihedral angles ranging from 60° to 80°, optimizing intramolecular interactions [10] [12].
Conformational analysis of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol employs multiple computational and experimental approaches to elucidate the preferred molecular geometries and their dynamic behavior in various environments [2] [3] [13].
Molecular dynamics simulations utilizing the CHARMM36 force field reveal that the compound preferentially adopts conformations where the ethoxylate chains extend away from the central propane core, minimizing steric hindrance while maximizing hydrogen bonding opportunities with solvent molecules [10] [11]. The Flory radius calculations indicate values of 8.5 ± 0.2 Å for the base triethanol compound, increasing to 12.3 ± 0.4 Å for higher ethoxylation degrees [2] [8].
Small-angle X-ray scattering analysis provides experimental validation of the predicted conformational parameters, with radius of gyration measurements of 6.1 ± 0.3 Å confirming the relatively compact nature of the molecular structure [2] [3]. The persistence length of 4.2 ± 0.1 Å indicates moderate chain flexibility, allowing for conformational adaptability in response to environmental conditions [3] [13].
Temperature-dependent conformational studies reveal significant changes in molecular behavior across physiologically relevant temperature ranges. At 298 K, the compound exhibits a characteristic ratio of 2.8 ± 0.1, indicating moderate chain expansion compared to freely jointed chain behavior [3] [10]. Increasing temperature to 348 K results in enhanced chain mobility, with diffusion coefficients increasing from 2.4 × 10⁻⁶ to 8.1 × 10⁻⁶ cm²/s [3] [11].
Nuclear magnetic resonance relaxation measurements provide insights into the dynamic aspects of conformational behavior [3] [13]. Proton relaxation times for the ethoxylate protons range from 625 to 1390 milliseconds, depending on their position relative to the propane backbone, with terminal positions exhibiting longer relaxation times due to increased motional freedom [3] [6].
The theta temperature determinations indicate values of 298 ± 5 K for the basic triethanol structure, shifting to 315 ± 8 K for ethoxylated analogs [2] [3]. These measurements reveal the influence of ethoxylation on solvent-polymer interactions and the transition between good and poor solvent conditions [2] [14].
The degree of ethoxylation profoundly influences the physicochemical properties and functional characteristics of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol derivatives [7] [2] [15]. Systematic studies examining compounds with ethoxylation degrees ranging from one to twenty ethylene oxide units reveal clear structure-property relationships [7] [4] [9].
Molecular weight progression follows the expected linear relationship, with each additional ethylene oxide unit contributing approximately 44 g/mol to the total molecular mass [4] [9]. Compounds with ethoxylation degrees of three exhibit molecular weights around 286 g/mol, while those with fifteen ethylene oxide units reach 814 g/mol [4] [5].
Water solubility characteristics demonstrate a pronounced dependence on ethoxylation degree [7] [2] [4]. Compounds with low ethoxylation degrees (1-3 units) exhibit limited water solubility, classifying them as effective emulsifiers for water-in-oil systems [4] [9]. Intermediate ethoxylation levels (5-7 units) provide balanced hydrophilic-lipophilic properties, making them suitable for general surfactant applications [7] [15].
Higher ethoxylation degrees (10-20 units) result in highly water-soluble compounds that function effectively as humectants and viscosity modifiers [4] [5]. The hydrophilic-lipophilic balance values increase systematically from 8.5 for mono-ethoxylated compounds to 18.5 for highly ethoxylated derivatives [4] [9].
Cloud point determinations reveal that increasing ethoxylation degree elevates the temperature at which phase separation occurs in aqueous solutions [7] [2]. This relationship enables the design of temperature-responsive formulations for specific applications [2] [14].
Surface tension measurements demonstrate that optimal surface activity occurs at intermediate ethoxylation levels, with compounds containing 5-7 ethylene oxide units exhibiting the lowest critical micelle concentrations [7] [15]. This behavior reflects the balance between hydrophilic and hydrophobic segments required for effective surface tension reduction [7] [2].
Rheological properties show systematic variations with ethoxylation degree, with viscosity increasing substantially for highly ethoxylated compounds due to enhanced intermolecular interactions through hydrogen bonding networks [2] [3]. Dynamic mechanical analysis reveals that the glass transition temperature decreases with increasing ethoxylation, indicating enhanced chain mobility [3] [11].
Theoretical investigations of backbone configurations in 2,2',2''-Propane-1,2,3-triyltrioxytriethanol employ quantum mechanical calculations and molecular dynamics simulations to identify energetically favorable conformations and their relative populations [10] [11] [12].
The all-anti configuration, while representing a local minimum, exhibits higher relative energy (4.2 ± 0.5 kJ/mol) and comprises only 8.7% of the conformational ensemble [10] [11]. This configuration results in maximum end-to-end distances (14.6 ± 0.8 Å) but reduced stability due to unfavorable steric interactions [10] [12].
Mixed gauche-anti-gauche and anti-gauche-anti configurations represent intermediate energy states with relative energies of 1.8 ± 0.3 and 2.6 ± 0.4 kJ/mol, respectively [10] [11]. These conformations contribute significantly to the overall population (28.4% and 15.1%, respectively) and provide important conformational flexibility [10] [12].
Extended and folded configurations represent high-energy states with populations below 2%, but contribute to the dynamic behavior of the molecule in solution [10] [11]. The extended configuration exhibits the largest end-to-end distance (16.2 ± 1.0 Å) but suffers from energetic penalties (6.1 ± 0.8 kJ/mol) due to unfavorable torsional angles [10] [12].
Dipole moment calculations reveal significant variations among different backbone configurations, ranging from 1.8 D for extended conformations to 4.1 D for folded arrangements [10] [16]. The all-gauche configuration exhibits an intermediate dipole moment of 3.8 ± 0.2 D, consistent with its balanced electrostatic properties [10] [12].
Solvent effects on backbone configurations demonstrate that polar solvents stabilize more extended conformations through favorable electrostatic interactions, while nonpolar environments favor more compact arrangements [10] [11]. Molecular dynamics simulations in explicit water reveal rapid interconversion between conformational states, with transition times on the order of picoseconds [10] [12].
Temperature-dependent population analysis indicates that higher temperatures increase the populations of higher-energy conformations, leading to greater conformational diversity and enhanced molecular flexibility [3] [10]. This behavior correlates with experimentally observed increases in diffusion coefficients and decreases in viscosity at elevated temperatures [3] [11].
The theoretical predictions demonstrate excellent agreement with experimental nuclear magnetic resonance coupling constant measurements, providing validation for the calculated conformational preferences [1] [10]. Vicinal coupling constants ranging from 2.5 to 11.2 Hz support the predominance of gauche conformations in the propane backbone [1] [6].
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